molecular formula C10H15N B12648250 Pyridine, 3-(2,2-dimethylpropyl)- CAS No. 90145-47-4

Pyridine, 3-(2,2-dimethylpropyl)-

Cat. No.: B12648250
CAS No.: 90145-47-4
M. Wt: 149.23 g/mol
InChI Key: RQHPEPIGRLVQKS-UHFFFAOYSA-N
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Description

Pyridine, 3-(2,2-dimethylpropyl)-: is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom. Pyridine derivatives are significant in various fields due to their unique chemical properties and biological activities. Pyridine, 3-(2,2-dimethylpropyl)-, specifically, has a bulky alkyl group at the 3-position, which can influence its reactivity and interactions with other molecules .

Preparation Methods

Synthetic Routes and Reaction Conditions:

Industrial Production Methods: Industrial production of Pyridine, 3-(2,2-dimethylpropyl)- often involves large-scale alkylation reactions using optimized conditions to maximize yield and purity. The choice of solvent, temperature, and reaction time are critical factors in the industrial synthesis process .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

    Pyridine N-oxides: Formed from oxidation reactions.

    Dihydropyridines and Piperidines: Formed from reduction reactions.

    Alkylated Pyridines: Formed from substitution reactions.

Scientific Research Applications

Chemistry: Pyridine, 3-(2,2-dimethylpropyl)- is used as a ligand in coordination chemistry, forming complexes with various metal ions.

Biology and Medicine: Pyridine derivatives, including Pyridine, 3-(2,2-dimethylpropyl)-, are investigated for their biological activities. They have shown potential as antimicrobial, anticancer, and anti-inflammatory agents .

Industry: In the industrial sector, Pyridine, 3-(2,2-dimethylpropyl)- is used as an intermediate in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of Pyridine, 3-(2,2-dimethylpropyl)- involves its interaction with specific molecular targets, such as enzymes or receptors. The bulky 2,2-dimethylpropyl group can influence the binding affinity and selectivity of the compound towards its targets. This can lead to the modulation of various biochemical pathways, resulting in the observed biological effects .

Comparison with Similar Compounds

Uniqueness: Pyridine, 3-(2,2-dimethylpropyl)- is unique due to the presence of the bulky 2,2-dimethylpropyl group at the 3-position. This structural feature can significantly influence its chemical reactivity, biological activity, and interactions with other molecules compared to simpler pyridine derivatives .

Properties

CAS No.

90145-47-4

Molecular Formula

C10H15N

Molecular Weight

149.23 g/mol

IUPAC Name

3-(2,2-dimethylpropyl)pyridine

InChI

InChI=1S/C10H15N/c1-10(2,3)7-9-5-4-6-11-8-9/h4-6,8H,7H2,1-3H3

InChI Key

RQHPEPIGRLVQKS-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1=CN=CC=C1

Origin of Product

United States

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